Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate , reflects its fused thiophene rings and ester functional group. The numbering begins at the sulfur atom of the fully unsaturated thiophene ring, with the "3,4-b" notation indicating the bridging positions between the two rings (Figure 1). The molecular formula C₈H₈O₂S₂ (MW: 200.28 g/mol) confirms the presence of two sulfur atoms, a carboxylate ester (-COOCH₃), and a partially hydrogenated thienothiophene core.
Table 1: Key molecular descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈O₂S₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Registry Number | 7767-60-4 |
| SMILES | COC(=O)C1=CC2=C(S1)CSC2 |
Crystallographic Studies on Molecular Packing Motifs
Single-crystal X-ray diffraction analyses of related thienothiophene derivatives reveal herringbone packing motifs driven by π-π interactions and sulfur-mediated contacts. For example, hexyl-substituted oligothiophenes exhibit intermolecular backbone distances of 3.3–3.7 Å, facilitating charge transport. In this compound, the ester group introduces steric effects that disrupt coplanarity, leading to slipped stack arrangements with interplanar angles near 63°. Alkyl chain substitution further modulates crystallinity, as seen in analogous compounds where branched chains reduce π-orbital overlap compared to linear analogs.
Table 2: Crystallographic parameters of selected thienothiophenes
Intramolecular Hydrogen Bonding Patterns and Conformational Stability
Density functional theory (DFT) studies on thiophene derivatives demonstrate that conformational stability arises from intramolecular hydrogen bonding between the ester carbonyl and adjacent sulfur lone pairs. In this compound, the planar carboxylate group forms a weak C=O···S interaction (2.8–3.0 Å), stabilizing the synperiplanar conformation. This contrasts with 3-hydroxythieno[3,4-b]thiophene-2-carboxylate derivatives, where stronger O-H···S bonds (2.4–2.6 Å) enhance rigidity.
Relaxed potential energy surface scans indicate a rotational energy barrier of ~8 kcal/mol for the methyl ester group, favoring a dihedral angle of 15° relative to the thienothiophene plane. This partial conjugation minimizes steric clashes while preserving electronic delocalization across the fused rings.
Comparative Analysis with Related Thienothiophene Derivatives
Table 3 highlights structural and electronic differences between this compound and key analogs:
Key trends:
- Electron-withdrawing groups (e.g., -COOH, -COOCH₃) reduce π-conjugation, increasing bandgaps.
- Alkyl chains enhance solubility but disrupt crystallinity, whereas halogens (e.g., iodine) improve charge transport via heavy-atom effects.
- Fused ring systems exhibit bathochromic shifts compared to monocyclic thiophenes due to extended conjugation.
Properties
IUPAC Name |
methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S2/c1-10-8(9)6-2-5-3-11-4-7(5)12-6/h2H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUQUYKPAMERGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)CSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392509 | |
| Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7767-60-4 | |
| Record name | methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 3-(Phenylthio)-4-acyl-3-sulfolenes
One of the established synthetic routes involves the use of 3-(phenylthio)-4-acyl-3-sulfolenes as key precursors. According to Tso et al. (1995), methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate derivatives can be prepared by a facile reaction of these sulfolenes, leading to 3-substituted this compound 5,5-dioxides. These dioxides serve as stable precursors for further transformations such as [4 + 2] cycloadditions to generate o-dimethylene thiophene derivatives.
- Key Reaction Conditions :
- Starting materials: 3-(phenylthio)-4-acyl-3-sulfolenes
- Reaction type: Cyclization and oxidation to form 5,5-dioxides
- Outcome: High yield of this compound 5,5-dioxides
- Applications: Precursors for further synthetic elaborations
This method is noted for its simplicity and efficiency in generating functionalized thienothiophene cores.
Hydrolysis and Esterification from Brominated Intermediates
Another approach involves the synthesis of this compound starting from brominated thienothiophene derivatives. For instance, the synthesis of 2-ethylhexyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate has been reported, followed by hydrolysis and esterification steps to obtain the methyl ester derivative.
- Typical Procedure :
- Bromination of thieno[3,4-b]thiophene core at 4,6-positions
- Hydrolysis using sodium hydroxide in methanol to convert esters to acids
- Re-esterification to methyl ester under acidic conditions or with methylating agents
- Purification by chromatography
This method is often integrated into polymer synthesis workflows for organic solar cell materials, where the methyl ester serves as a monomeric building block.
Palladium-Catalyzed Coupling and Functionalization Routes
Advanced synthetic strategies employ palladium-catalyzed cross-coupling reactions to functionalize the thienothiophene core, which can be subsequently converted into this compound derivatives.
- Key Features :
- Use of Pd(PPh3)2Cl2 catalyst for coupling reactions
- Starting from chlorinated or brominated methyl thienothiophene carboxylates
- Reaction conditions: Typically conducted in toluene or DMF under nitrogen atmosphere at elevated temperatures (~120 °C)
- Post-coupling oxidation or reduction steps to adjust the oxidation state of the sulfur atoms in the thiophene rings
Summary Table of Preparation Methods
Detailed Research Findings
Yield and Purity : The sulfolene-based synthesis (Method 1) provides high yields and stable intermediates, which are amenable to further synthetic modifications without significant decomposition. Hydrolysis and esterification methods (Method 2) yield high-purity methyl esters suitable for polymerization. Pd-catalyzed coupling (Method 3) offers structural diversity but requires careful control of reaction conditions to minimize side reactions. Hydrolysis and decarboxylation (Method 4) are efficient for introducing hydroxyl groups but may require optimization to avoid over-hydrolysis.
Reaction Times and Temperatures : Most reactions are conducted under mild to moderate temperatures (room temperature to 120 °C) with reaction times ranging from several hours to one day, depending on the method and scale.
Scalability : Methods involving stable intermediates such as 5,5-dioxides and brominated derivatives have demonstrated scalability for preparative purposes, which is critical for industrial applications.
Applications : The prepared this compound derivatives serve as monomers or intermediates in the synthesis of conjugated polymers, organic semiconductors, and photovoltaic materials, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Applications Overview
| Application Area | Description |
|---|---|
| Organic Electronics | Used in the development of organic semiconductors for OLEDs and organic solar cells. |
| Pharmaceuticals | Serves as an intermediate in synthesizing pharmaceuticals with improved efficacy and reduced side effects. |
| Material Science | Explored for advanced materials with unique electrical and thermal properties for sensors and energy storage. |
| Agricultural Chemicals | Utilized in formulating agrochemicals for effective crop protection. |
| Research & Development | A versatile building block for synthesizing novel compounds in academic and industrial research settings. |
Organic Electronics
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate plays a significant role in the development of organic semiconductors. These materials are crucial for flexible electronic devices like organic light-emitting diodes (OLEDs) and organic solar cells. Research indicates that compounds with fused thiophene structures exhibit enhanced charge transport properties, making them suitable for high-performance electronic applications .
Pharmaceuticals
In the pharmaceutical sector, this compound acts as an intermediate in the synthesis of various drugs. Its unique structure allows for modifications that can lead to the development of new medications targeting specific biological pathways. Studies have shown that derivatives of this compound can lead to improved therapeutic agents with fewer side effects .
Material Science
The compound is also investigated for its potential in creating advanced materials with unique properties. For instance, it has been explored in the development of sensors and energy storage devices due to its electrical conductivity and thermal stability. Research highlights its application in coatings that require enhanced mechanical strength and resistance to environmental degradation .
Agricultural Chemicals
In agriculture, this compound is being researched for its role in formulating more effective agrochemicals. These formulations aim to enhance crop protection while being environmentally friendly. The compound's ability to modify biological activity makes it a candidate for developing innovative crop protection products .
Research and Development
As a versatile building block in organic synthesis, this compound is valuable in both academic and industrial research settings. It aids researchers in exploring new chemical properties and synthesizing novel compounds that could lead to breakthroughs in various scientific fields .
Case Studies
- Organic Solar Cells
- Drug Development
- Advanced Materials
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 4,6-Dihydrothieno[3,4-b]thiophene-2-carboxylate and Analogs
Functional Group and Reactivity Comparisons
- Ester vs. The acid form is utilized in controlled syntheses requiring carboxylate intermediates, while the ester serves as a stable precursor .
- Brominated Derivatives: Introduction of bromine atoms (e.g., 1160823-81-3) increases molecular weight and alters electronic properties, making these compounds suitable for flame-retardant applications or as monomers in conductive polymers .
- Alkyl Chain Length : Longer chains (e.g., dodecyl in 1098102-93-2) improve hydrophobicity and thermal stability, critical for polymer film formation in solar cells .
Structural and Electronic Differences
- Ring Saturation: The target compound’s partially saturated thieno ring reduces conjugation compared to the fully unsaturated analog (14630-09-2), impacting its optical and electronic behavior .
- Naphtho-Fused Analog : Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate (19397-74-1) features an extended aromatic system, likely enhancing charge transport properties in electronic materials .
Role in Organic Photovoltaics
The compound is a key monomer in the synthesis of push-pull low-bandgap polymers (e.g., PTB1), where its methyl ester group balances solubility and reactivity during polymerization. Longer alkyl chains (e.g., dodecyl) are preferred in final polymers for optimal film morphology .
Biological Activity
Methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate (CAS No. 7767-60-4) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and specific case studies that highlight its pharmacological relevance.
- Molecular Formula : CHOS
- Molecular Weight : 200.28 g/mol
- Melting Point : 95 - 99 °C
- Solubility : Soluble in organic solvents with varying solubility metrics indicating potential bioavailability.
Anticancer Properties
Recent studies have evaluated the anticancer potential of derivatives related to this compound. Notably, compounds structurally similar to this compound have shown promising results in inhibiting cancer cell proliferation:
- IC Values : Compounds derived from similar scaffolds exhibited IC values ranging from 0.70 to 4.7 μM against various cancer cell lines such as L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells .
The mechanism by which these compounds exert their anticancer effects primarily involves:
- Inhibition of Tubulin Polymerization : These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for cell division.
- Cell Cycle Arrest : Studies indicate a significant accumulation of cells in the G2/M phase following treatment, leading to apoptotic cell death .
Selectivity for Cancer Cells
Research indicates that these compounds do not significantly affect normal human peripheral blood mononuclear cells (PBMC), suggesting a degree of selectivity towards cancerous cells. For instance, derivatives showed IC values greater than 20 μM against PBMCs, indicating minimal toxicity to normal cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound and its derivatives can be influenced by structural modifications. The presence of specific functional groups and ring structures appears critical for enhancing potency against cancer cells.
| Compound | Structure | IC (μM) | Cell Line |
|---|---|---|---|
| Compound A | Similar structure | 0.70 | K562 |
| Compound B | Similar structure | 0.75 | K562 |
| Compound C | Related derivative | 1.1 - 4.7 | L1210, CEM, HeLa |
Case Studies
- Study on Antiproliferative Agents :
- Molecular Docking Studies :
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
